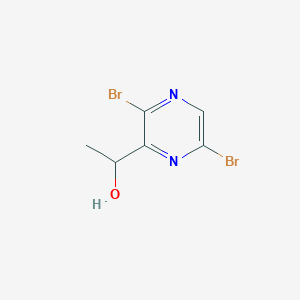
1-(3,6-Dibromopyrazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dibromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms at the 3 and 6 positions of the pyrazine ring, along with an ethanol group at the 2 position
Métodos De Preparación
The synthesis of 1-(3,6-Dibromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common synthetic route starts with the bromination of pyrazine to yield 3,6-dibromopyrazine. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions to produce the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3,6-Dibromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a less substituted pyrazine derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized pyrazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,6-Dibromopyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dibromopyrazin-2-yl)ethanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and the ethanol group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity.
Comparación Con Compuestos Similares
1-(3,6-Dibromopyrazin-2-yl)ethanol can be compared with other pyrazine derivatives, such as:
1-(3,6-Dichloropyrazin-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1-(3,6-Difluoropyrazin-2-yl)ethanol:
1-(3,6-Diiodopyrazin-2-yl)ethanol: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in the specific combination of bromine atoms and the ethanol group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H6Br2N2O |
|---|---|
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
1-(3,6-dibromopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2-3,11H,1H3 |
Clave InChI |
IMTDHRHZNPNXAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CN=C1Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)

![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)



![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)


![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)



